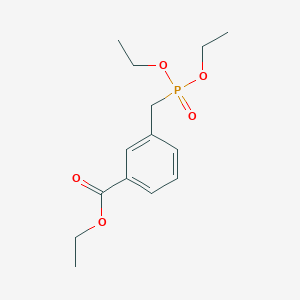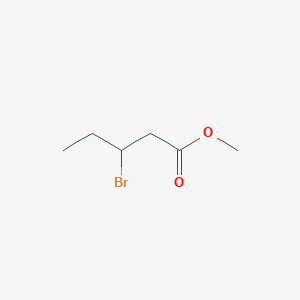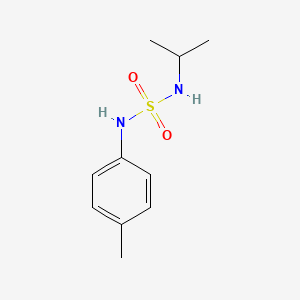
Phthalimidine, N-(2-oxo-3-piperidyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidine, N-(2-oxo-3-piperidyl)- is a chemical compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety attached to a piperidine ring with an oxo group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidine, N-(2-oxo-3-piperidyl)- typically involves the reaction of phthalic anhydride with piperidine derivatives under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the phthalimide ring. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods
Industrial production of Phthalimidine, N-(2-oxo-3-piperidyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Phthalimidine, N-(2-oxo-3-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Phthalimidine, N-(2-oxo-3-piperidyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Phthalimidine, N-(2-oxo-3-piperidyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog without the piperidine ring.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Piperidine Derivatives: Compounds with modifications on the piperidine ring.
Uniqueness
Phthalimidine, N-(2-oxo-3-piperidyl)- is unique due to the presence of both the phthalimide and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.
特性
| 79458-80-3 | |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-11(6-3-7-14-12)15-8-9-4-1-2-5-10(9)13(15)17/h1-2,4-5,11H,3,6-8H2,(H,14,16) |
InChIキー |
JMIPGSWDKXXJTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)




![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)


